2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide
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Overview
Description
2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chloro group and a sulfonamide group attached to an oxetane ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable diols or epoxides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxetane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfonamide group to produce sulfonic acids or amines.
Scientific Research Applications
2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chloro and oxetane groups can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(oxetan-3-yl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group attached to the 4-position of the pyridine ring.
2-Bromo-N-(oxetan-3-yl)pyridine-3-sulfonamide: Similar structure but with a bromo group instead of a chloro group.
N-(Oxetan-3-yl)pyridine-3-sulfonamide: Lacks the halogen substituent on the pyridine ring.
Uniqueness
2-Chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group enhances its electrophilicity, making it more reactive in substitution reactions. The oxetane ring provides rigidity and steric hindrance, influencing its interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-7(2-1-3-10-8)15(12,13)11-6-4-14-5-6/h1-3,6,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNBPDOQCTZLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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